molecular formula C18H18N2OS2 B11060770 2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B11060770
M. Wt: 342.5 g/mol
InChI Key: CCVAIGQANBLARG-UHFFFAOYSA-N
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Description

2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves the reaction of 5-methyl-1,3-benzothiazole-2-thiol with N-(2-phenylethyl)acetamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • 2-(1,3-benzothiazol-2-ylthio)succinic acid

Uniqueness

2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole ring and sulfanyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C18H18N2OS2/c1-13-7-8-16-15(11-13)20-18(23-16)22-12-17(21)19-10-9-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,21)

InChI Key

CCVAIGQANBLARG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)SCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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